Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane
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Overview
Description
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of three furan rings attached to a central phosphorus atom, which is also bonded to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of furan derivatives with phosphorus and sulfur-containing reagents. One common method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan rings.
Scientific Research Applications
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings can participate in π-π stacking interactions, while the phosphorus and sulfur atoms can form coordination bonds with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Tri(furan-2-yl)(sulfanylidene)-lambda~5~-phosphane
- Tri(furan-3-yl)(sulfanylidene)-lambda~5~-arsane
- Tri(furan-3-yl)(sulfanylidene)-lambda~5~-stibane
Uniqueness
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane is unique due to the specific positioning of the furan rings and the presence of both phosphorus and sulfur atoms. This combination of features imparts distinct electronic and steric properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
32488-64-5 |
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Molecular Formula |
C12H9O3PS |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
tris(furan-3-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H9O3PS/c17-16(10-1-4-13-7-10,11-2-5-14-8-11)12-3-6-15-9-12/h1-9H |
InChI Key |
GMZSMKKKTSDEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1P(=S)(C2=COC=C2)C3=COC=C3 |
Origin of Product |
United States |
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